2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO4/c1-3-14-9(15-4-2)7(12)6-11-8(13)5-10/h7,9,12H,3-6H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQSCKBCOCLIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CNC(=O)CCl)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide typically involves the reaction of 2-chloroacetamide with 3,3-diethoxy-2-hydroxypropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amides and alcohols.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also participate in reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted amides, thiols, or ethers.
Hydrolysis: Formation of corresponding amides and alcohols.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced alcohols or amines.
Scientific Research Applications
2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and diethoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Chloroacetamides
*Calculated based on molecular formula.
Key Observations:
Substituent Complexity : The target compound’s N-substituent includes both ethoxy and hydroxy groups, distinguishing it from simpler aromatic (e.g., 3-methylphenyl ) or alkyl-substituted (e.g., methoxymethyl in alachlor ) analogs. This hybrid structure may enhance solubility in polar solvents while retaining lipophilicity for membrane permeability.
In contrast, alachlor’s methoxymethyl group reduces hydrogen-bonding capacity, favoring hydrophobic interactions.
Chlorine Positioning : All compounds share a 2-chloroacetamide backbone, which is critical for herbicidal activity in analogs like alachlor and dimethenamid . The α-chlorine likely enhances electrophilicity, enabling nucleophilic reactions with target enzymes.
Physicochemical Properties
- Solubility : The ethoxy and hydroxy groups in the target compound may improve water solubility compared to purely aromatic analogs (e.g., 2-chloro-N-(2,3-dichlorophenyl)acetamide ). However, its lipophilic alkyl chain could counterbalance this, resulting in moderate logP values similar to dimethenamid (logP ~3.0) .
- Thermal Stability : Crystalline analogs like 2-chloro-N-(3-methylphenyl)acetamide exhibit defined melting points (~180–220°C) due to strong N–H⋯O hydrogen bonds . The target compound’s diethoxy-hydroxypropyl group may disrupt crystallization, leading to lower melting points or amorphous solid forms.
Biological Activity
2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide is a synthetic compound with the molecular formula C9H18ClNO4 and a molecular weight of 239.7 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological molecules, and relevant research findings.
The biological activity of 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide is primarily attributed to its structural features:
- Chloro Group : This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biomolecules.
- Hydroxy and Diethoxy Groups : These moieties can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity.
These interactions suggest that the compound may influence various biological pathways, making it a candidate for further pharmacological studies.
Biological Activity Data
Research has indicated that 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds structurally similar to 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific efficacy against different bacterial strains remains to be fully characterized .
- Enzyme Modulation : The compound's ability to form hydrogen bonds suggests potential for enzyme inhibition or activation. Further research is needed to identify specific enzymes affected by this compound.
Case Studies and Research Findings
- Antibacterial Screening : In a study evaluating various acetamides, including derivatives similar to 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide, significant antibacterial activity was observed against multiple strains of bacteria. The results indicated that these compounds could serve as lead candidates for antibiotic development .
- Toxicological Assessment : Toxicity studies are crucial for understanding the safety profile of new compounds. While specific toxicity data for 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide is limited, related compounds have shown varying degrees of toxicity in animal models. Further investigation into its safety and side effects is necessary .
Comparison with Similar Compounds
To contextualize the biological activity of 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide, it is beneficial to compare it with similar compounds:
| Compound Name | Antibacterial Activity | Mechanism of Action |
|---|---|---|
| 2-Chloro-N-(3-hydroxyphenyl)acetamide | Moderate | Nucleophilic substitution |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | High | Enzyme inhibition |
| 2-Chloro-N-(3,3-dimethoxy-2-hydroxypropyl)acetamide | Low | Limited interaction with biomolecules |
The unique diethoxy group in 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide may provide distinct chemical properties compared to its analogs, potentially influencing its biological activity.
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-(3,3-diethoxy-2-hydroxypropyl)acetamide, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution between chloroacetyl chloride and a substituted amine (e.g., 3,3-diethoxy-2-hydroxypropylamine). Key steps include:
- Reagent ratios : A 1:1 molar ratio of chloroacetyl chloride to the amine precursor is typical to minimize side reactions like over-acylation .
- Temperature control : Reactions are performed at 0–5°C to manage exothermicity, followed by gradual warming to room temperature .
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is used for solubility and inertness. A base (e.g., triethylamine) neutralizes HCl byproducts .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClNO) and fragmentation patterns .
- X-ray crystallography : Used to resolve stereochemistry, particularly the configuration of the hydroxy and ethoxy groups .
Q. What are the solubility and stability profiles under common laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Insoluble in water due to hydrophobic ethoxy groups .
- Stability :
- Hydrolytically sensitive: The chloroacetamide group degrades in aqueous acidic/basic conditions. Store desiccated at −20°C .
- Light-sensitive: Amber vials are recommended to prevent photodegradation .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. hydroxy substitution) impact biological activity or reactivity?
- Ethoxy groups : Enhance lipophilicity, improving blood-brain barrier penetration in pharmacokinetic studies. Replacing ethoxy with methoxy reduces metabolic stability .
- Hydroxy group : Participates in hydrogen bonding with target proteins (e.g., enzymes), as shown in docking studies of related chloroacetamides .
- Data contradiction : While ethoxy groups generally increase solubility in organic phases, conflicting reports note reduced aqueous stability compared to methyl ether analogs .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Leaving group ability : The chloro group’s electronegativity activates the carbonyl carbon for nucleophilic attack. DFT calculations show a transition state stabilized by resonance with the amide nitrogen .
- Steric effects : The 3,3-diethoxy-2-hydroxypropyl chain creates steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine) .
- Catalysis : KI in DMF accelerates reactions via halide exchange (Finkelstein mechanism), improving yields in SN2 pathways .
Q. How is computational modeling (e.g., MD simulations, QSAR) applied to predict its interactions with biological targets?
- Molecular dynamics (MD) : Simulations of the compound with cytochrome P450 enzymes reveal binding modes where the hydroxy group forms hydrogen bonds with active-site residues .
- QSAR models : Electronic parameters (Hammett σ) correlate the chloro group’s electron-withdrawing effect with inhibitory activity against cancer cell lines (R = 0.89 in HepG2 assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
